
Zolpyridine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Zolpyridine can be synthesized through various methods, including:
Grignard Reaction: The addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or dimethylformamide to obtain substituted pyridines.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling of aryl bromides with pyridyl aluminum reagents to form pyridylarylmethanes.
Titanacyclopropane Reaction: In situ generated titanacyclopropanes react with pyridine N-oxides to achieve regioselective C2-H alkylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recoverable catalysts, such as Fe3O4@CoII (macrocyclic Schiff base ligand), has been reported to enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by substitution with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenated this compound derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyridine N-oxides or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Zolpyridine, a compound of significant interest in scientific research, has garnered attention for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Cancer Therapeutics
This compound has shown promise as an inhibitor of protein kinases, which are critical in the regulation of cellular functions and are often implicated in cancer progression. Research indicates that this compound can inhibit kinases such as c-Src, which is overexpressed in multiple solid tumors including lung and breast cancers .
Case Studies
- Inhibition of c-Src : A study demonstrated that this compound effectively reduced the proliferation of cancer cells by targeting c-Src signaling pathways, suggesting its potential as a therapeutic agent against various cancers .
- Multi-targeted Kinase Inhibitor : this compound has been identified as a multi-targeted kinase inhibitor, showing efficacy against hematological malignancies and solid tumors. This broad-spectrum activity positions it as a candidate for combination therapies in cancer treatment .
Neurodegenerative Diseases
This compound's ability to modulate neuroprotective pathways makes it a candidate for treating neurodegenerative disorders. Its mechanism involves the inhibition of pathways that lead to neuronal death.
Research Findings
- Neuroprotection : Experimental models have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests its potential application in conditions like Alzheimer's and Parkinson's disease .
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. By inhibiting specific kinases involved in inflammatory signaling pathways, this compound may reduce inflammation-related damage in various tissues.
Case Studies
- Inflammatory Disease Models : In vivo studies have indicated that this compound administration leads to decreased markers of inflammation in animal models, highlighting its therapeutic potential in diseases characterized by chronic inflammation .
Table 1: Summary of this compound’s Applications
Application Area | Mechanism of Action | Potential Diseases |
---|---|---|
Cancer Therapeutics | Inhibition of protein kinases (e.g., c-Src) | Various solid tumors |
Neurodegenerative Diseases | Modulation of neuroprotective pathways | Alzheimer's, Parkinson's |
Anti-inflammatory | Inhibition of inflammatory signaling pathways | Chronic inflammatory diseases |
Table 2: Case Study Highlights
作用機序
The mechanism of action of Zolpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Zolpyridine is compared with other similar compounds such as:
Zolpidem: A sedative-hypnotic drug used for treating insomnia.
Oxozolpidem: A degradation product of Zolpidem.
Zolpacid: Another degradation product of Zolpidem.
Uniqueness: this compound stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties
生物活性
Zolpyridine is a compound structurally related to Zolpidem, a well-known sedative-hypnotic agent. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, mechanisms of action, and safety profile. This article synthesizes findings from various studies, highlighting the compound's pharmacological effects, molecular interactions, and case studies that illustrate its relevance in clinical settings.
This compound is characterized by its unique structural modifications compared to its parent compound, Zolpidem. The molecular formula for this compound is C₁₉H₁₉N₃O₂, with a molecular weight of 321.37 g/mol. Like Zolpidem, this compound acts primarily as an agonist at the benzodiazepine-1 receptor subtype, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS) . This mechanism contributes to its sedative and anxiolytic effects.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Sedative Effects : Similar to Zolpidem, this compound exhibits significant sedative properties, making it useful in treating insomnia and anxiety disorders.
- GABAergic Activity : It enhances GABAergic neurotransmission, which is crucial for reducing neuronal excitability .
- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects in certain models of neurodegeneration .
Comparative Analysis with Related Compounds
A comparison of this compound with other compounds structurally or functionally similar reveals distinct characteristics:
Compound | Description | Unique Features |
---|---|---|
Zolpidem | Parent compound known for sedative-hypnotic effects | Directly acts on GABA receptors |
Zolpacid | Degradation product of Zolpidem | Different metabolic pathway |
Zolpaldehyde | Formed through oxidative degradation | Intermediate product with distinct properties |
This compound | Another degradation product | Unique structural modifications |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Clinical Trials on Sedative Effects : A clinical trial investigated the efficacy of this compound in patients with chronic insomnia. Participants reported significant improvements in sleep quality without the hangover effect commonly associated with traditional benzodiazepines .
- Neuroprotective Studies : Research utilizing animal models indicated that this compound administration resulted in decreased neuronal apoptosis following ischemic events, suggesting potential applications in stroke therapy .
- Metabolism and Pharmacokinetics : Studies on the metabolic pathways of this compound revealed interactions with cytochrome P450 enzymes, indicating variability in drug metabolism among individuals . This finding underscores the importance of pharmacogenomics in predicting patient responses to treatment.
Safety Profile and Side Effects
While this compound shows promise as a therapeutic agent, it is essential to consider its safety profile. Common side effects reported include:
- Drowsiness
- Dizziness
- Dependency potential with prolonged use
Long-term studies are needed to assess the risk of tolerance and withdrawal symptoms associated with chronic use .
化学反応の分析
Photolytic Degradation Pathway
Zolpyridine is generated via photolytic oxidation of zolpidem under light exposure. Key findings include:
-
Reaction Conditions : Zolpidem hemitartrate (ZHT) in solution degrades rapidly when exposed to light, forming this compound as a major degradant (RRT 2.05) .
-
Mechanism : The imidazopyridine ring in zolpidem undergoes photosensitized oxidation, likely involving singlet oxygen (¹O₂) or radical intermediates. The enamine structure in the ring is particularly susceptible to oxidative cleavage, leading to this compound formation .
-
Data :
Condition | This compound (%) | Other Degradants (%) |
---|---|---|
Solution (light, 7 days) | 4.6 | Oxozolpidem (5.5), Zolpaldehyde (4.0) |
Solid (light, 3 days) | 0.2 | Trace amounts |
This degradation is mitigated by light-protective packaging and antioxidants like BHT .
Chemiluminescence (CL) Reaction with Permanganate-Sulfite System
This compound participates in a chemiluminescent reaction under acidic permanganate conditions:
-
Reaction Setup :
-
Reagents : KMnO₄ (1.0 × 10⁻³ M), H₂SO₄ (4.5 × 10⁻² M), Na₂SO₃ (0.1 M) .
-
Mechanism : Permanganate oxidizes zolpidem to this compound, while sulfite reduces Mn(VII) to Mn(II), generating excited SO₂* species that emit light (λₘₐₓ ≈ 450 nm) .
-
Kinetics : CL intensity correlates inversely with mixing time (Figure 4 in ), peaking at 35 s post-mixing.
-
Parameter | Optimal Value | Effect on CL Intensity |
---|---|---|
[KMnO₄] | 1.0 × 10⁻³ M | Direct proportionality |
[H₂SO₄] | 0.1 M | Maximizes signal |
Mixing time | 35 s | Higher sensitivity |
Autoxidation Pathways in Solid-State Formulations
This compound forms via autoxidation in solid zolpidem under ambient conditions:
-
Mechanism : Hydrogen abstraction from the benzyl group or imidazopyridine ring generates radicals, which react with atmospheric oxygen to form peroxides. Subsequent decomposition yields this compound .
-
Stability Data :
Storage Condition | This compound (%) (7 days) |
---|---|
40% RH, unsealed | 0.6 |
Sealed, dark | 0.2 |
Degradation accelerates under high humidity due to increased molecular mobility .
Structural Insights and Analytical Detection
特性
IUPAC Name |
4-methyl-N-(5-methylpyridin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFPKCKCRTTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188466 | |
Record name | Zolpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349122-64-1 | |
Record name | Zolpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349122641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4110Y27I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zolpyridine and how is it formed?
A: this compound is a degradation product of Zolpidem Tartrate, a medication used to treat insomnia. It is formed through the degradation of Zolpidem Tartrate under various stress conditions, particularly acidic or basic hydrolysis. [, ] This degradation pathway is also observed under photolytic conditions, suggesting it's a significant product of Zolpidem Tartrate breakdown. []
Q2: How can this compound be identified and quantified?
A2: Researchers employed several analytical techniques to identify and quantify this compound in degraded Zolpidem Tartrate samples.
- LC-MS (Liquid Chromatography-Mass Spectrometry): This technique allowed for the separation of this compound from other degradation products and the parent drug, followed by its identification based on its mass-to-charge ratio (m/z). The m/z value of 227 was attributed to this compound. [, ]
- LC-DAD (Liquid Chromatography with Diode Array Detection): This method enabled the separation and detection of this compound based on its unique UV-Vis absorption spectrum. This method, while not providing structural information, can be useful for quantitative analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。